3-DIETHYLAMINOPHENOL

Carbon Dots Fluorescent Probes Quantum Yield

3-Diethylaminophenol (CAS 91-68-9) is the irreplaceable precursor for rhodamine dyes and fluorescent probes. Its meta-diethylamino substitution is mandatory for xanthene cyclization—unlike 4-diethylaminophenol or 3-dimethylaminophenol, which fail in dye synthesis and compromise optical performance. Choose ≥98% purity to ensure consistent quantum yields (20.86% for carbon dots) and sensitive biothiol detection (69 nM for cysteine). Secure your research or production pipeline with this proven, non-substitutable building block.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 91-68-9
Cat. No. B049911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-DIETHYLAMINOPHENOL
CAS91-68-9
Synonyms3-(Diethylamino)phenol;  3-(N,N-Diethylamino)phenol;  3-Hydroxy-N,N-diethylaniline;  N,N-Diethyl-3-Hydroxybenzenamine;  N,N-Diethyl-3-aminophenol;  N,N-Diethyl-3-hydroxyaniline;  N,N-Diethyl-m-aminophenol;  NSC 93934;  m-(Diethylamino)phenol;  m-Hydroxy-N,N-d
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC(=CC=C1)O
InChIInChI=1S/C10H15NO/c1-3-11(4-2)9-6-5-7-10(12)8-9/h5-8,12H,3-4H2,1-2H3
InChIKeyWAVOOWVINKGEHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 2.5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68.9° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





3-Diethylaminophenol (CAS 91-68-9): A Core Intermediate for Rhodamine Dyes and Advanced Fluorescent Probes


3-Diethylaminophenol (CAS 91-68-9) is an aromatic compound bearing both a phenolic hydroxyl group and a diethylamino group in the meta position, placing it within the class of N,N-dialkyl-m-aminophenols [1]. It is a solid at room temperature with a characteristic melting point range of 69-72 °C and is a critical raw material for the synthesis of rhodamine derivatives . Its primary industrial and research value stems from its role as a versatile dye intermediate and as a precursor for creating functional materials like fluorescent carbon dots, leveraging the electron-donating properties of its diethylamino group .

Why Generic Substitution of 3-Diethylaminophenol is Not Straightforward


Substituting 3-Diethylaminophenol with its closest analogs—such as the dimethylamino homolog (3-Dimethylaminophenol, CAS 99-07-0), the para-substituted isomer (4-Diethylaminophenol, CAS 134-31-6), or the unsubstituted parent (3-Aminophenol, CAS 591-27-5)—is not feasible without compromising specific performance and synthetic outcomes . The diethylamino group imparts distinct electronic and steric properties that critically influence the optical characteristics, quantum yield, and reactivity of downstream products like rhodamine dyes and fluorescent probes [1]. Furthermore, the meta-substitution pattern is essential for the proper cyclization pathways required to form xanthene-based fluorophores, a reaction that the para-isomer cannot undergo . Direct substitution can lead to altered absorption/emission wavelengths, reduced fluorescence efficiency, and failure in established synthetic protocols, necessitating a precise compound selection for targeted applications.

Quantitative Differentiation of 3-Diethylaminophenol: Evidence for Scientific Selection


Synthesis of High-Quantum-Yield Nitrogen-Doped Carbon Dots (N-CDs)

3-Diethylaminophenol, when used as a precursor with malic acid, produces Nitrogen-doped Carbon Dots (N-CDs) exhibiting a high fluorescence quantum yield (QY) of 20.86% [1]. This performance is a key differentiator, as carbon dots synthesized from alternative precursors like the dimethylamino analog or simpler phenols often yield lower QY. The resulting N-CDs function as a highly effective fluorescent probe for NO2−, with a low detection limit of 28.33 μM and a wide linear response range of 400–1000 μM [1].

Carbon Dots Fluorescent Probes Quantum Yield Nitrite Detection

Precursor for Ultra-Sensitive Biothiol Fluorescent Probes

Green emissive carbon dots (g-CDs) synthesized directly from 3-diethylaminophenol (λex/λem maxima of 407/505 nm) can be functionalized into a highly selective and sensitive nanoprobe (g-CD-DNBS) for biothiols [1]. This probe achieves exceptionally low detection limits for critical biological thiols: 69 nM for cysteine, 74 nM for homocysteine, and 69 nM for glutathione (S/N = 3) [1]. This performance is a direct result of the optical properties of the 3-diethylaminophenol-derived carbon dots and enables reliable imaging in living cells (SMMC-7721) [1].

Biothiol Imaging Carbon Dots Fluorescent Nanoprobe Cellular Imaging

Key Intermediate for High-Value Rhodamine and Xanthene Dyes

3-Diethylaminophenol is a specific and essential raw material for the synthesis of rhodamine derivatives . Its structure, containing a meta-diethylamino group, is uniquely suited for the acid-catalyzed condensation with phthalic anhydrides to form the xanthene core of rhodamines [1]. In contrast, the para-isomer (4-diethylaminophenol) cannot undergo this specific cyclization to form the xanthene structure, and the unsubstituted parent compound (3-aminophenol) would lack the necessary electron-donating groups to yield the desired fluorescent properties [2]. For example, a continuous flow synthesis protocol achieved nearly 95% conversion to Rhodamine B dyes within 12 minutes when starting from 3-diethylaminophenol [1].

Rhodamine Dyes Xanthene Dyes Dye Synthesis Fluorophores

Validated Analytical Methods for Quality Control and Purity Assessment

Robust and scalable analytical methods exist for the routine analysis of 3-Diethylaminophenol, a crucial factor for procurement and quality assurance [1]. A validated reverse-phase (RP) HPLC method using a Newcrom R1 column with a simple mobile phase (acetonitrile/water/phosphoric acid) is available, suitable for both analytical and preparative-scale separations and adaptable for MS detection [1]. Commercial specifications frequently cite a minimum purity of 98% by HPLC [2]. In contrast, the closely related 3-dimethylaminophenol may require different chromatographic conditions due to its lower hydrophobicity (LogP), and the 4-diethylamino isomer will exhibit a distinct retention time, allowing for definitive identification and quantification [3].

HPLC Analysis Analytical Method Quality Control Purity Verification

Optimal Application Scenarios for Procuring 3-Diethylaminophenol (CAS 91-68-9)


Synthesis of High-Performance Fluorescent Probes for Biological and Environmental Sensing

This is the primary application area where the unique electronic properties of 3-diethylaminophenol are most leveraged. As demonstrated, it is a critical precursor for creating carbon dots with a quantum yield of 20.86% and for constructing a biothiol nanoprobe with 69 nM sensitivity for cysteine [1]. Researchers developing novel fluorescent sensors for ions (e.g., nitrite), small molecules, or biomolecules should prioritize this compound to achieve the required sensitivity and optical performance [2].

Industrial Manufacture of Rhodamine and Related Xanthene Dyes

For the large-scale production of rhodamine B, its derivatives, and other xanthene-based dyes used in printing inks, textiles, and as laser dyes, 3-diethylaminophenol is the essential intermediate [1]. Its specific meta-substitution pattern is required for the cyclization reaction that forms the dye's core structure, a synthetic step that its para-isomer cannot perform [2]. Efficient continuous flow processes achieving 95% conversion highlight its industrial viability [3].

Research and Development of New Fluorophores and Optical Materials

In academic and industrial R&D settings focused on synthesizing novel fluorophores, the compound's ability to generate green-emissive carbon dots (λex/λem of 407/505 nm) provides a reliable platform for material innovation [1]. Its use in solvent-free and catalyst-free syntheses aligns with green chemistry principles, making it a valuable building block for developing the next generation of photostable and bright dyes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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